molecular formula C20H24O9S B8268395 (2S,3S,4S,5R,6S)-2-(methoxycarbonyl)-6-(p-tolylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate

(2S,3S,4S,5R,6S)-2-(methoxycarbonyl)-6-(p-tolylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate

Cat. No.: B8268395
M. Wt: 440.5 g/mol
InChI Key: AGLYVAPDYNZFSU-CBNQQXHVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3S,4S,5R,6S)-2-(methoxycarbonyl)-6-(p-tolylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate is a useful research compound. Its molecular formula is C20H24O9S and its molecular weight is 440.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound (2S,3S,4S,5R,6S)-2-(methoxycarbonyl)-6-(p-tolylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate is a tetrahydropyran derivative that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological activity based on diverse research findings and case studies.

Chemical Structure and Properties

The compound's molecular formula is C18H26O7SC_{18}H_{26}O_7S, with a molecular weight of 382.46 g/mol. The structure features a tetrahydropyran ring substituted with methoxycarbonyl and p-tolylthio groups, which may influence its biological interactions.

Antioxidant Activity

Research indicates that compounds similar to tetrahydropyrans exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. The presence of the methoxycarbonyl group in this compound may enhance its electron-donating ability, contributing to its antioxidant capacity.

Antimicrobial Properties

Studies have shown that derivatives of tetrahydropyrans possess antimicrobial activity against various bacterial strains. The p-tolylthio group is hypothesized to play a role in disrupting microbial cell membranes or inhibiting essential microbial enzymes.

Neuroprotective Effects

Tetrahydropyran derivatives have been investigated for their neuroprotective effects. In particular, compounds with similar structures have demonstrated promise in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The neuroprotective mechanisms may involve modulation of neurotransmitter levels or reduction of neuroinflammation.

Study 1: Antioxidant Evaluation

A study evaluated the antioxidant potential of several tetrahydropyran derivatives using DPPH and ABTS assays. The results indicated that compounds with methoxycarbonyl substitutions exhibited higher radical scavenging activities compared to their non-substituted counterparts.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
(2S,3S,4S,5R,6S)-2-(methoxycarbonyl)...15.412.3
Control (ascorbic acid)8.79.1

Study 2: Antimicrobial Activity

In vitro studies assessed the antimicrobial effects of the compound against Gram-positive and Gram-negative bacteria. The results showed significant inhibition zones for both types of bacteria.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus18
Escherichia coli16

The biological activity of this compound can be attributed to several mechanisms:

  • Radical Scavenging : The methoxycarbonyl group may facilitate hydrogen atom transfer.
  • Membrane Disruption : The hydrophobic p-tolylthio group could integrate into microbial membranes.
  • Neurotransmitter Modulation : Potential interaction with neurotransmitter receptors may enhance synaptic transmission.

Properties

IUPAC Name

methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-methylphenyl)sulfanyloxane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O9S/c1-10-6-8-14(9-7-10)30-20-18(28-13(4)23)16(27-12(3)22)15(26-11(2)21)17(29-20)19(24)25-5/h6-9,15-18,20H,1-5H3/t15-,16-,17-,18+,20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGLYVAPDYNZFSU-CBNQQXHVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2C(C(C(C(O2)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.